5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium
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Overview
Description
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium is a heterocyclic compound that contains a pyridine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the desired pyrazinium ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinium ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Scientific Research Applications
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar fused ring structure.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings with various biological activities.
Uniqueness
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Properties
CAS No. |
61006-61-9 |
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Molecular Formula |
C9H12N3+ |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
5-ethyl-6H-pyrido[2,3-b]pyrazin-4-ium |
InChI |
InChI=1S/C9H11N3/c1-2-12-7-3-4-8-9(12)11-6-5-10-8/h3-6H,2,7H2,1H3/p+1 |
InChI Key |
LWARUTWONNILNS-UHFFFAOYSA-O |
Canonical SMILES |
CCN1CC=CC2=NC=C[NH+]=C21 |
Origin of Product |
United States |
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